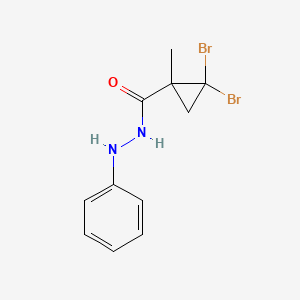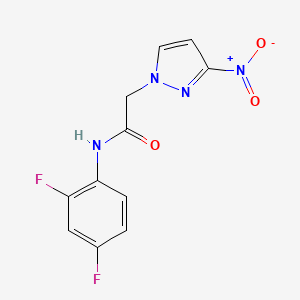
9-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acridine is a compound that combines the structural features of acridine and triazole derivatives. Acridine is known for its applications in dyes and pharmaceuticals, while triazole rings are often found in various bioactive molecules. The combination of these two moieties in a single compound can lead to unique chemical and biological properties.
Preparation Methods
The synthesis of 9-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acridine typically involves the following steps:
Formation of the triazole ring: This can be achieved by reacting a suitable precursor with hydrazine and a nitro compound under controlled conditions.
Bromination: The triazole ring is then brominated using bromine or a brominating agent.
Coupling with acridine: The brominated triazole is then coupled with acridine under specific conditions to form the final compound.
Industrial production methods may involve optimizing these steps to increase yield and purity, using catalysts and specific reaction conditions to ensure efficient synthesis.
Chemical Reactions Analysis
9-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cyclization: The compound can undergo cyclization reactions to form more complex structures.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
9-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure may allow it to interact with biological targets, making it useful in studying enzyme inhibition or receptor binding.
Industry: It can be used in the development of new dyes or materials with specific properties.
Mechanism of Action
The mechanism of action of 9-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acridine involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with amino acid residues in the active site of enzymes, while the acridine moiety can intercalate into DNA, disrupting its function. These interactions can lead to inhibition of enzyme activity or interference with DNA replication and transcription.
Comparison with Similar Compounds
Similar compounds include other acridine derivatives and triazole-containing molecules. For example:
Acridine orange: A well-known dye used in biological staining.
5-nitro-1,2,4-triazole: A compound with similar structural features but different chemical properties.
Bromoacridine: Another acridine derivative with bromine substitution.
The uniqueness of 9-(5-bromo-3-nitro-1H-1,2,4-triazol-1-yl)acridine lies in the combination of the acridine and triazole moieties, which can lead to unique chemical and biological properties not found in other similar compounds.
Properties
Molecular Formula |
C15H8BrN5O2 |
|---|---|
Molecular Weight |
370.16 g/mol |
IUPAC Name |
9-(5-bromo-3-nitro-1,2,4-triazol-1-yl)acridine |
InChI |
InChI=1S/C15H8BrN5O2/c16-14-18-15(21(22)23)19-20(14)13-9-5-1-3-7-11(9)17-12-8-4-2-6-10(12)13/h1-8H |
InChI Key |
JGHYCGNWOOLXOU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)N4C(=NC(=N4)[N+](=O)[O-])Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(4-Chlorobenzyl)piperazin-1-yl]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B11091333.png)
![(2-Chloro-4,5-difluorophenyl){4-[2,6-dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl}methanone](/img/structure/B11091340.png)
![N-(4-methoxyphenyl)-2-(3-thioxo-6,7-dihydro-3H-pyrrolo[2,1-c][1,2,4]triazol-2(5H)-yl)acetamide](/img/structure/B11091343.png)
![Methyl 1-[(1-bromocyclohexyl)carbonyl]cyclopentanecarboxylate](/img/structure/B11091345.png)
![N,N'-1,2-Cyclohexanediylbisdibenzo[B,D]furan-2-sulfonamide](/img/structure/B11091353.png)
![6-Amino-4-(3-hydroxyphenyl)-3-phenyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11091358.png)
![(4-Nitrophenyl)(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)methanone](/img/structure/B11091362.png)
![(4E)-4-{3-chloro-5-ethoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B11091370.png)
![(4Z)-4-benzylidene-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B11091384.png)

![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11091387.png)
![N-(3-methylphenyl)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11091393.png)

![3-[(1,1,2,2-tetrafluoroethyl)sulfanyl]-2-(trifluoromethyl)-4a,5,8,8a-tetrahydro-4H-5,8-methanochromen-4-one](/img/structure/B11091400.png)
